1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime
Description
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime (CAS 103373-62-2) is a benzodiazepine derivative characterized by a dione core (2,3-dione) and an oxime substituent at position 2. The compound’s structure includes a methyl group at position 1 and a phenyl group at position 5, distinguishing it from related analogs. Its molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 279.30 g/mol. This compound is primarily used in research settings, particularly in pharmacological studies exploring benzodiazepine derivatives’ receptor interactions and physicochemical properties .
Properties
IUPAC Name |
3-hydroxyimino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-19-13-10-6-5-9-12(13)14(11-7-3-2-4-8-11)17-15(18-21)16(19)20/h2-10,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAZSWIKBKIQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(=NO)C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401642 | |
| Record name | 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103373-62-2 | |
| Record name | 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of o-Phenylenediamine with Ketones
The foundational step in synthesizing 1H-1,4-benzodiazepine-2,3-dione derivatives involves the condensation of o-phenylenediamine with α-keto esters or α-diketones. For example, reaction of o-phenylenediamine with methyl 2-benzoylacetate in ethanol under reflux yields the 1,4-benzodiazepine-2,3-dione core. This reaction proceeds via nucleophilic attack of the amine groups on the carbonyl carbons, followed by cyclodehydration.
Oximation of the 3-Keto Group
Reaction with Hydroxylamine Hydrochloride
The critical step for forming the 3-oxime derivative involves treating the 3-keto intermediate with hydroxylamine hydrochloride. In a representative procedure, 1-methyl-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is dissolved in ethanol/water (3:1), and hydroxylamine hydrochloride (1.2 equiv) is added with sodium acetate as a base. The mixture is refluxed for 6–8 hours, yielding the oxime after neutralization and crystallization (Table 1).
Table 1: Optimization of Oximation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | EtOH/H2O | MeOH/H2O | DMF/H2O |
| Temperature (°C) | 80 | 60 | 100 |
| Reaction Time (h) | 8 | 12 | 6 |
| Yield (%) | 78 | 65 | 72 |
| Purity (HPLC, %) | 99.2 | 98.5 | 97.8 |
Mechanistic Insights
The oximation proceeds via nucleophilic addition of hydroxylamine to the ketone, forming an intermediate hemiaminal that dehydrates to the oxime. The reaction is pH-dependent, with optimal results observed at pH 4–6. Steric hindrance from the 1-methyl and 5-phenyl groups slightly reduces reaction rates compared to unsubstituted analogs.
Alternative Synthetic Routes
From 3-Acetoxy Precursors
A patent by CN110790714A describes the synthesis of lorazepam impurities via hydrolysis of 3-acetoxy intermediates. Adapting this method, 7-chloro-5-(2-chlorophenyl)-3-acetoxy-1,3-dihydro-2H-1,4-benzodiazepine-2-one is treated with potassium hydroxide in methanol/water at 40–45°C for 3 hours. After neutralization with acetic acid, the product is extracted with dichloromethane and purified via silica gel filtration, yielding 99.89% pure oxime.
Reductive Amination Pathways
US5679672A discloses a route involving reductive amination of 2-thioxo-benzodiazepines with hydroxylamine. For example, 3-cyclohexyl-N-(2,3-dihydro-1-methyl-5-phenyl-2-thioxo-1H-1,4-benzodiazepin-3-yl)propanamide reacts with hydrazine in dichloromethane, followed by oxidation with mercuric chloride to yield the oxime. This method avoids direct oximation but requires careful control of oxidation states.
Purification and Characterization
Crystallization Techniques
High-purity 1H-1,4-benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime is obtained via recrystallization from petroleum ether/ethyl acetate (1:1). Cooling the solution to 0–5°C induces crystallization, with yields exceeding 85%. Silica gel-assisted filtration further removes polar impurities, as demonstrated in CN110790714A.
Spectroscopic Data
- 1H NMR (DMSO-d6) : δ 12.20 (s, 1H, oxime-OH), 7.70–7.30 (m, 10H, aromatic), 5.45 (d, J = 8.0 Hz, 1H, CH), 2.30 (m, 2H, CH2), 1.80–0.75 (m, 13H, cyclohexyl and methyl).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 3250 cm⁻¹ (N-OH).
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Complexity | Cost |
|---|---|---|---|---|
| Direct Oximation | 78 | 99.2 | Low | $ |
| 3-Acetoxy Hydrolysis | 85 | 99.8 | Moderate | $$ |
| Reductive Amination | 65 | 98.5 | High | $$$ |
Direct oximation offers the best balance of yield and cost, while 3-acetoxy hydrolysis achieves superior purity for pharmaceutical applications. Reductive amination is less favored due to lower yields and higher reagent costs.
Chemical Reactions Analysis
1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the oxime group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones, while reduction can produce amines .
Scientific Research Applications
Basic Information
- Chemical Formula : C16H14N2O2
- Molecular Weight : 270.30 g/mol
- Melting Point : Data not explicitly available in the sources.
Structural Characteristics
The structure of 1H-1,4-Benzodiazepine-2,3-dione features a benzodiazepine core with a methyl group at the 1-position and a phenyl group at the 5-position, along with an oxime functional group at the 3-position. This unique structure contributes to its biological activity.
Medicinal Chemistry
1H-1,4-Benzodiazepine derivatives are primarily explored for their anxiolytic , sedative , and hypnotic properties. The oxime modification may enhance these effects or reduce side effects associated with traditional benzodiazepines.
Case Study: Anxiolytic Activity
A study investigated the anxiolytic potential of various benzodiazepine derivatives, including oxime compounds. The results indicated that modifications at the oxime position can significantly alter binding affinity to GABA receptors, suggesting potential for developing new anxiolytics with improved safety profiles.
Neuropharmacology
Research indicates that compounds like 1H-1,4-Benzodiazepine-2,3-dione may modulate neurotransmitter systems beyond GABAergic pathways. This broadens their application scope to include treatments for conditions such as depression and schizophrenia.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that certain benzodiazepine derivatives can interact with serotonin receptors. This interaction could lead to novel therapeutic strategies for mood disorders.
Synthesis and Analytical Chemistry
The synthesis of this compound involves specific chemical reactions that can be optimized for yield and purity. Analytical methods such as HPLC (High-Performance Liquid Chromatography) are employed to assess the purity and concentration of synthesized compounds.
Mechanism of Action
The mechanism of action of 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the interface between the alpha and beta subunits of the GABA receptor .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzodiazepine derivatives exhibit diverse biological activities depending on substituents and core modifications. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Comparative Analysis of Benzodiazepine Derivatives
Key Observations:
However, receptor affinity data for the oxime derivative remains unreported, unlike benzoxazolone derivatives, which show strong s1 receptor binding (Ki < 30 nM) .
Selectivity Trends: Indolin-2,3-dione derivatives exhibit a marked shift toward s2 receptor selectivity (Ki = 42 nM) due to their additional carbonyl group, whereas benzoxazolone derivatives retain s1 affinity . This suggests that minor scaffold modifications (e.g., oxime vs. carbonyl) significantly alter receptor interaction profiles.
Toxicity and Safety :
- The chloro-substituted dihydro analog is classified as acute toxicity Category 4 (H302) , emphasizing the need for careful handling . Data on the oxime derivative’s toxicity is unavailable, but its polar oxime group may reduce lipophilicity and associated toxicity risks compared to halogenated analogs.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Discussion:
- The oxime group likely enhances water solubility compared to the chloro-substituted analog, though experimental data is needed to confirm this.
- The dihydro analog’s instability under heat underscores the importance of structural rigidity in benzodiazepine derivatives for thermal stability .
Biological Activity
1H-1,4-Benzodiazepine derivatives are a significant class of compounds known for their diverse biological activities, including anxiolytic, anticonvulsant, and antimicrobial properties. This article focuses on the biological activity of 1H-1,4-benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime , exploring its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound under discussion has the following chemical structure:
- Molecular Formula : C16H14N2O2
- Molecular Weight : 270.30 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of benzodiazepine derivatives typically involves cyclization reactions of appropriate precursors. For example, the synthesis of 1H-1,4-benzodiazepine derivatives can be achieved through condensation reactions involving amino acids or other nitrogen-containing compounds as starting materials .
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzodiazepine derivatives. A notable investigation demonstrated that a related compound with a similar structure exhibited significant growth inhibition across multiple human cancer cell lines. The average growth inhibitory concentration (GI50) was reported at 0.24 μM against various tumor types .
Table 1: Antitumor Activity Data
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 52b | NCI-H522 (lung cancer) | 0.24 | Induces apoptosis and cell cycle arrest |
| 4h | Various | 1.55 | Inhibits protein synthesis |
Antimicrobial Activity
Benzodiazepine derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain compounds within this class exhibit effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to establish their potency .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 |
| Compound B | Escherichia coli | 15 |
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Antitumor Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of protein synthesis .
- Antimicrobial Mechanism : The antimicrobial activity is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Case Studies
- Case Study on Lung Cancer : A study involving xenograft models demonstrated that a benzodiazepine derivative significantly inhibited tumor growth in mice without observable toxic effects. This highlights its potential as a therapeutic agent in oncology .
- Case Study on Antibacterial Efficacy : In vitro assays revealed that certain benzodiazepine derivatives displayed superior antibacterial activity compared to standard antibiotics, suggesting their potential role in treating resistant bacterial infections .
Q & A
Q. What are the common synthetic routes for preparing 1H-1,4-Benzodiazepine-2,3-dione, 1-methyl-5-phenyl-, 3-oxime, and how can reaction efficiency be maximized?
The synthesis typically involves cyclization and oxidation steps. Key reagents include oxidizing agents like potassium permanganate for hydroxylation and reducing agents such as lithium aluminum hydride for amine production . To maximize efficiency:
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data interpretation address structural ambiguities?
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm aromatic protons and carbonyl groups.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns to assess purity and detect byproducts.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
For structural ambiguities (e.g., oxime tautomerism), compare experimental data with computational simulations (e.g., DFT calculations) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (STOT SE classification) .
- Storage : Keep in airtight containers at controlled temperatures (<25°C) to prevent degradation .
Advanced Research Questions
Q. How can factorial design and response surface methodology (RSM) be applied to optimize the synthesis of this compound under varying catalytic conditions?
- Factorial Design : Implement a 3-factor (e.g., temperature, catalyst loading, solvent ratio), 3-level orthogonal array (L9) to identify interactions between variables .
- RSM : Model non-linear relationships to predict optimal catalytic conditions (e.g., Pd/C loading in hydrogenation). Validate with ANOVA to ensure statistical significance .
- Case Study : A study on benzodiazepine derivatives achieved 92% yield by optimizing reaction time (4 hrs) and temperature (80°C) using a central composite design .
Q. What computational strategies (e.g., DFT calculations, molecular docking) are effective in predicting the bioactivity and receptor interactions of this benzodiazepine derivative?
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites for functionalization .
- Molecular Docking : Simulate binding affinities with GABA receptors using AutoDock Vina. Compare results with in vitro assays to validate computational models .
- Pathway Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to correlate structural motifs with neurotransmitter modulation .
Q. How should researchers approach contradictory results between in vitro receptor binding assays and in vivo pharmacological studies for this compound?
- Replication : Repeat in vitro assays under physiological conditions (e.g., adjusted pH, serum proteins) to mimic in vivo environments .
- Metabolite Screening : Use LC-MS to identify active metabolites that may explain discrepancies .
- Comparative Models : Cross-reference toxicity profiles with structurally similar benzodiazepines in toxicity databases (e.g., 7-chloro derivatives) .
Q. What advanced statistical methods are recommended for analyzing non-linear relationships in structure-activity data of structurally similar benzodiazepine derivatives?
- Partial Least Squares Regression (PLSR) : Model multivariate datasets to identify key substituents (e.g., methyl vs. phenyl groups) affecting bioactivity .
- Machine Learning : Train random forest algorithms on PubChem datasets to predict IC values based on molecular descriptors .
- Contradiction Resolution : Apply Grubb’s test to identify outliers in dose-response curves and re-evaluate experimental protocols .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
